N-CYCLOPROPYL-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-7-11-16(12-8-14)26(23,24)21(13-19(22)20-15-9-10-15)17-5-3-4-6-18(17)25-2/h3-8,11-12,15H,9-10,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCAQWCGQYMRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Cyclopropyl Group: This step involves the cyclopropanation of an appropriate precursor.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Final Coupling: The final step involves coupling the intermediate compounds under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-CYCLOPROPYL-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares N-cyclopropyl-2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]acetamide with structurally related sulfonamide-acetamides:
Key Observations :
- The 2-methoxy substitution reduces solubility compared to the 4-methoxy analog but may enhance target binding specificity due to steric effects .
Biological Activity
N-Cyclopropyl-2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 302.38 g/mol |
| CAS Number | 65032-46-4 |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 341.0 ± 35.0 °C at 760 mmHg |
| Melting Point | 79-80 °C |
The compound exhibits its biological effects primarily through interactions with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing pathways related to inflammation and cancer cell proliferation.
- Enzyme Inhibition : N-Cyclopropyl-2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]acetamide has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Modulation : The compound may also interact with serotonin receptors, specifically the 5-HT receptor, influencing signaling pathways associated with mood regulation and anxiety.
Efficacy in Preclinical Studies
Several studies have explored the efficacy of this compound in various biological models:
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines when exposed to lipopolysaccharides (LPS).
- Anticancer Properties : Preliminary findings suggest that N-Cyclopropyl-2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]acetamide may inhibit the growth of specific cancer cell lines, including breast and colon cancer cells, through apoptosis induction.
Case Studies
- Study on Inflammatory Models : A recent study published in Angewandte Chemie highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, demonstrating significant improvement in joint swelling and pain scores compared to control groups .
- Cancer Cell Line Research : Another study focused on its effects on MCF-7 breast cancer cells, where treatment with N-Cyclopropyl-2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]acetamide resulted in a dose-dependent decrease in cell viability, suggesting potential for therapeutic application .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Cyclopropyl-2-[N-(2-Methoxyphenyl)-4-Methylbenzenesulfonamido]Acetamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves sulfonylation of the 2-methoxyphenylamine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Cyclopropane introduction may require ring-opening reactions or coupling with cyclopropylamine derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures purity. Structural validation employs H/C NMR (δ 7.1–7.5 ppm for aromatic protons, δ 2.4 ppm for methyl groups) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized using spectroscopic techniques?
- Methodology :
- NMR : Aromatic protons (δ 6.8–7.6 ppm), sulfonamide NH (δ ~10.5 ppm), and cyclopropyl protons (δ 1.0–1.5 ppm) are key markers. C NMR confirms sulfonamide (C-SO at ~140 ppm) and acetamide carbonyl (δ ~170 ppm).
- MS : Molecular ion peaks (e.g., [M+H]) should align with theoretical molecular weight (±0.001 Da).
- IR : Stretching vibrations for sulfonamide (SO asym/sym at ~1350/1150 cm) and amide (C=O at ~1650 cm) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology : Use cell viability assays (MTT or resazurin) on cancer lines (e.g., MCF-7, PC-3) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC values. For enzyme inhibition (e.g., kinases), employ fluorescence-based assays with ATP analogs. Data normalization to vehicle-treated controls is critical .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data be resolved?
- Anisotropic displacement parameters for non-H atoms.
- Validate with R (<5%) and GooF (0.8–1.2).
- Address twinning or disorder with WinGX/ORTEP visualization ( ). Cross-check with DFT-optimized geometries (e.g., Gaussian09) to resolve bond-length discrepancies .
Q. What strategies mitigate low yields in multi-step synthesis?
- Methodology :
- Step Optimization : Adjust stoichiometry (1.2–1.5 eq for sulfonyl chloride), temperature (0°C for sulfonylation), or catalysts (DMAP for acylations).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylation).
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for cyclopropane formation .
Q. How can structure-activity relationships (SAR) be explored computationally?
- Methodology :
- Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR). Focus on sulfonamide H-bonding and cyclopropyl hydrophobic pockets.
- QSAR : Train models (e.g., Random Forest) on IC data from analogs (). Validate with leave-one-out cross-validation (R >0.7) .
Q. What analytical techniques resolve isomeric impurities in the final product?
- Methodology :
- Chiral HPLC : Use a Chiralpak IG column (hexane/isopropanol, 90:10) to separate enantiomers.
- 2D NMR : NOESY correlations distinguish cis/trans amide rotamers.
- X-ray Powder Diffraction : Compare experimental vs. simulated patterns to detect polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
